molecular formula C9H18O2 B3422604 4-Methyl-3-(methylethyl)pentanoic acid CAS No. 261356-88-1

4-Methyl-3-(methylethyl)pentanoic acid

Cat. No.: B3422604
CAS No.: 261356-88-1
M. Wt: 158.24 g/mol
InChI Key: DFMRDHIALJTRDQ-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylethyl)pentanoic acid is a branched carboxylic acid with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol. Its structure features a pentanoic acid backbone substituted with a methyl group at the 4th carbon and an isopropyl (methylethyl) group at the 3rd carbon (Figure 1). This branching confers unique steric and electronic properties, influencing its physical behavior and reactivity.

The compound has been synthesized as part of complex lactones for biological studies, such as the constrained DAG lactone described in , which is used to investigate cellular processes .

Properties

IUPAC Name

4-methyl-3-propan-2-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-6(2)8(7(3)4)5-9(10)11/h6-8H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMRDHIALJTRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(methylethyl)pentanoic acid can be achieved through several methods. One common approach involves the Claisen rearrangement of crotyl acetate. This method provides a straightforward route to obtain the desired compound with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(methylethyl)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound, yielding alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) to introduce new functional groups into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Properties and Structure

4-Methyl-3-(methylethyl)pentanoic acid is characterized by its branched structure, which influences its chemical behavior and interactions. The compound has a molecular formula of C8H16O2C_8H_{16}O_2 and a molecular weight of approximately 144.21 g/mol. Its structure allows it to function as a versatile building block in organic synthesis.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as an intermediate in the production of various chemical compounds, including pharmaceuticals and agrochemicals.

  • Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of complex molecules, particularly in the production of drugs that target metabolic disorders or inflammation. For instance, derivatives of this compound have been explored for their potential use in anti-inflammatory medications .
  • Agrochemical Production : Its derivatives are also employed in the formulation of pesticides and herbicides, contributing to agricultural chemistry by enhancing crop protection strategies .

Biochemical Applications

This compound has been identified as a bacterial metabolite, indicating its role in microbial metabolism. This property opens avenues for research into its effects on gut microbiota and overall health.

  • Microbial Metabolism Studies : Research has indicated that this compound can influence the metabolic pathways of certain bacteria, potentially affecting gut health and nutrient absorption. Studies focusing on volatile organic compounds (VOCs) produced by gut bacteria have highlighted the significance of such metabolites in gastrointestinal health .

Therapeutic Potential

Emerging studies suggest that this compound may have therapeutic applications due to its biochemical properties.

  • Anti-inflammatory Effects : Preliminary research indicates that compounds derived from this compound may exhibit anti-inflammatory properties, making them candidates for further investigation in treating inflammatory diseases .
  • Potential Role in Metabolic Disorders : Given its structural similarity to other fatty acids involved in metabolic processes, there is potential for this compound to be studied for its effects on metabolic disorders such as obesity and diabetes .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Synthesis of Anti-inflammatory Agents : A study demonstrated the successful synthesis of a novel anti-inflammatory agent derived from this compound, showing promising results in preclinical trials .
  • Microbial Metabolite Investigation : Research on fecal volatile organic metabolites revealed that this compound is produced by specific gut bacteria, suggesting its role in health and disease management .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-methyl-3-(methylethyl)pentanoic acid with structurally related pentanoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
This compound C₉H₁₈O₂ 158.24 3-isopropyl, 4-methyl Biological studies, organic synthesis
4-Methylpentanoic acid (isocaproic acid) C₆H₁₂O₂ 116.16 4-methyl Flavoring agents, esters
Valeric acid (pentanoic acid) C₅H₁₀O₂ 102.13 None Industrial esters, pharmaceuticals
4-Methyl-3-(methylthio)pentanoic acid C₇H₁₄O₂S 162.24 3-methylthio, 4-methyl Synthetic intermediates
4-Methyl-3-(4-methylphenyl)pentanoic acid C₁₃H₁₈O₂ 206.28 3-(4-methylphenyl), 4-methyl Research chemicals

Physical and Chemical Properties

  • Boiling/Melting Points: Valeric acid devolatilizes at 290°C under pyrolysis conditions (), though its standard boiling point is 186–187°C . The higher molecular weight and branching of this compound likely increase its boiling point compared to valeric acid. 4-Methylpentanoic acid (isocaproic acid) has a boiling point of 215–217°C, reflecting the effect of a single methyl group on volatility .
  • Acidity: Valeric acid has a pKa of 4.82. The electron-donating isopropyl and methyl groups in this compound are expected to slightly decrease acidity (higher pKa) due to reduced stabilization of the conjugate base.
  • Solubility: Increased hydrophobicity from branching may reduce water solubility compared to linear analogs like valeric acid, enhancing compatibility with nonpolar solvents.

Research Findings and Industrial Relevance

  • Biological Relevance : The compound’s incorporation into lactones () highlights its utility in mimicking natural lipid structures for studying cellular mechanisms .
  • Thermal Stability: Pyrolysis studies () indicate that branched derivatives like this compound may exhibit higher thermal stability than linear-chain acids, making them suitable for high-temperature processes.
  • Market Trends : The valeric acid market is driven by demand for bio-based chemicals, with a projected CAGR of 4.5% (2024–2030) . Branched analogs could see growth in niche sectors like drug delivery and agrochemicals.

Biological Activity

4-Methyl-3-(methylethyl)pentanoic acid, a branched-chain carboxylic acid, has garnered attention in various fields, including organic chemistry, biology, and medicine. This compound's unique structural properties allow it to participate in diverse biochemical pathways and reactions, making it a valuable subject for research.

This compound can undergo several chemical transformations:

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to yield ketones or aldehydes.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride convert it into alcohols or other derivatives.
  • Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing its versatility for further applications.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological systems. Its mechanism of action involves binding to specific enzymes or receptors, influencing metabolic pathways.

The compound modulates enzyme activity and affects biochemical processes through:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, thereby altering the rates of biochemical reactions.
  • Receptor Interaction: The compound can bind to receptors, potentially affecting signaling pathways that regulate physiological responses.

Case Studies

  • Therapeutic Applications:
    • Ongoing studies are exploring the potential therapeutic effects of this compound in drug development. Initial findings suggest its utility in treating metabolic disorders due to its ability to influence lipid metabolism and energy production.
  • Antioxidant Activity:
    • Recent research indicates that the compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems. This property is particularly relevant in developing treatments for diseases associated with oxidative damage .
  • Antimicrobial Effects:
    • Preliminary studies have shown that this compound possesses antimicrobial activity against specific bacterial strains. This effect is attributed to its ability to disrupt bacterial metabolic processes .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

CompoundStructure SimilarityBiological Activity
3-Methyl-4-pentenoic acidModerateAntimicrobial and antioxidant
4-Methylhexanoic acidHighLipid metabolism modulation

The unique substituent pattern of this compound imparts distinct chemical properties compared to its analogs, enhancing its potential applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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